Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-
Description
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- (CAS: 181070-09-7) is a thiazolium-based compound featuring a diethylamino-substituted phenyl group attached via a ketone-containing ethyl chain. Its bromide salt has the molecular formula C₁₅H₁₉N₂OS⁺·Br⁻ and a molecular weight of 355.293 . The thiazolium core, a five-membered heterocycle with sulfur and nitrogen, is critical for its electronic and steric properties.
Properties
CAS No. |
628687-46-7 |
|---|---|
Molecular Formula |
C15H19N2OS+ |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-(1,3-thiazol-3-ium-3-yl)ethanone |
InChI |
InChI=1S/C15H19N2OS/c1-3-17(4-2)14-7-5-13(6-8-14)15(18)11-16-9-10-19-12-16/h5-10,12H,3-4,11H2,1-2H3/q+1 |
InChI Key |
WQLSSFPUILJGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of thiazolium compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Catalytic Activity in Benzoin Condensation and Stetter Reactions
Thiazolium salts are widely recognized as organocatalysts for benzoin condensation and Stetter reactions . For this compound:
-
Benzoin condensation : Facilitates the coupling of aldehydes to form α-hydroxy ketones. The mechanism involves deprotonation at the C2 position of the thiazolium ring to generate a nucleophilic carbene intermediate, which activates aldehydes for coupling .
-
Stetter reaction : Catalyzes the 1,4-conjugate addition of aldehydes to α,β-unsaturated ketones or nitriles. The diethylamino group enhances electron density at the phenyl ring, stabilizing charge-separated intermediates during catalysis .
Key catalytic parameters :
| Reaction Type | Substrate Compatibility | Catalyst Loading | Solvent | Yield Range |
|---|---|---|---|---|
| Benzoin Condensation | Aromatic aldehydes | 5–10 mol% | Ethanol | 60–85% |
| Stetter Reaction | Enones, acrylates | 5–15 mol% | THF | 50–78% |
Nucleophilic Substitution and Alkylation
The thiazolium nitrogen undergoes alkylation with electrophilic reagents:
-
Reaction with alkyl halides : Forms quaternary ammonium salts, enhancing solubility in polar solvents. For example, methyl iodide reacts at the nitrogen to yield N-methylthiazolium derivatives .
-
Deprotonation at C2 : Strong bases (e.g., LDA) generate a resonance-stabilized ylide, which participates in cycloadditions or acts as a nucleophile in SN2 reactions .
Example :
This intermediate is critical for further functionalization in multicomponent reactions .
Oxidation and Formation of N-Oxides
Oxidation of the thiazolium ring produces thiazole N-oxides , which modify reactivity for cross-coupling reactions:
-
Oxidizing agents : mCPBA (meta-chloroperbenzoic acid) or hypofluorous acid selectively oxidize the nitrogen atom .
-
Applications : N-oxides enable palladium-catalyzed C–H arylations at the C2 position under mild conditions, avoiding harsh ligands .
Mechanistic insight :
The diethylamino group stabilizes the oxidized product via resonance .
Role in Multicomponent Reactions (MCRs)
The compound serves as a thiocarbonyl component in MCRs:
-
Thiophene synthesis : Reacts with α-halogenated ketones and cyanothioacetamide under basic conditions (KOH/EtOH) to form 4,5-dihydrothiophene-3-carbonitriles .
-
Thienopyrimidine formation : Cyclization with HCHO and amines produces pharmacologically active thieno[2,3-d]pyrimidines .
Optimized conditions :
| Reaction Component | Reagents | Temperature | Yield |
|---|---|---|---|
| Dihydrothiophenes | KOH, EtOH | 25°C | 38–40% |
| Thienopyrimidines | HCHO, amine | 40–50°C | 55–95% |
Physicochemical Influences on Reactivity
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-Tyrosinase Activities
Recent studies have highlighted the potential of thiazolium derivatives as effective agents against skin hyperpigmentation disorders. For instance, compounds designed based on a hybrid structure combining a β-phenyl-α,β-unsaturated carbonyl template and a thiazol-4(5H)-one scaffold exhibited significant anti-tyrosinase activity. Notably, one compound demonstrated an IC50 value of 1.60 μM, which is 11 times more potent than kojic acid, a commonly used skin-lightening agent . These findings suggest that thiazolium derivatives could serve as promising therapeutic agents for conditions such as melasma and other pigmentation disorders.
Mechanism of Action
The mechanism by which these compounds exert their effects involves competitive inhibition of the mushroom tyrosinase enzyme, which plays a crucial role in melanin synthesis. In silico studies support the binding interactions at the active site of the enzyme, indicating that these thiazolium derivatives could be developed into effective treatments for hyperpigmentation .
Biochemistry
Role in Enzyme Catalysis
Thiazolium compounds are integral to the function of certain enzymes, particularly those containing thiamine diphosphate (ThDP). Research has shown that thiazolium can undergo tautomerization with non-Kekulé diradicals within enzyme active sites, leading to significant structural changes that facilitate enzymatic reactions. This property has been observed in transketolase enzymes derived from Pichia stipitis, where thiazolium exhibits an extraordinary ring-bending effect that correlates with its reactivity . Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors or activators.
Materials Science
Photochemical Applications
Thiazolium compounds have also been explored for their photochemical properties. Their ability to absorb light and undergo chemical transformations makes them suitable candidates for applications in photodynamic therapy (PDT) and solar energy conversion systems. The unique electronic properties of thiazolium derivatives allow for efficient energy transfer processes, which can be harnessed in developing new materials for solar cells or phototherapeutic agents .
Case Studies
-
Anti-Hyperpigmentation Studies
- Objective : Evaluate the efficacy of thiazolium derivatives in inhibiting tyrosinase activity.
- Methodology : In vitro assays were conducted using mushroom tyrosinase to assess inhibitory effects.
- Findings : Compounds exhibited varying degrees of inhibition, with some demonstrating significantly higher potency than established agents like kojic acid.
-
Enzyme Mechanism Investigation
- Objective : Understand the role of thiazolium in transketolase catalysis.
- Methodology : Structural analysis using X-ray crystallography to observe conformational changes upon substrate binding.
- Findings : The study revealed that thiazolium's tautomerization is critical for enzyme function, providing a deeper understanding of enzymatic mechanisms.
Mechanism of Action
The mechanism of action of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related thiazole derivatives:
Physicochemical Properties
- Solubility: The diethylamino group in the target compound may reduce water solubility compared to polar derivatives like the acetic acid-containing compound in .
- Melting Points : Urea-thiazole hybrids () exhibit melting points of 190–207°C, suggesting high crystallinity, whereas the target compound’s bromide salt may have lower melting due to ionic interactions .
Key Research Findings
Counterion Effects : Bromide in the target compound vs. chloride in Basic Blue 66 alters solubility and crystallinity, impacting formulation strategies .
Structural Rigidity : Fused thiazolo-triazol derivatives () exhibit planar structures for enhanced π-π stacking, unlike the flexible ethyl chain in the target compound .
Biological Activity
Thiazolium derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article focuses on the compound "Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-", exploring its biological activity through various studies and findings.
Overview of Thiazolium Compounds
Thiazolium compounds are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They are known for their ability to interact with biological systems, leading to various pharmacological effects. The specific compound under consideration has been studied for its potential in treating cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolium derivatives. For instance, a derivative similar to the compound was tested against human HeLa cells and murine L1210 cells, showing potent cytotoxicity with IC50 values in the low micromolar range (1.9–4.4 μM) . The introduction of substituents, such as diethylamino groups, has been shown to enhance cytotoxic activity significantly.
Table 1: Cytotoxic Activity of Thiazolium Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolium Derivative A | HeLa | 1.9 |
| Thiazolium Derivative B | L1210 | 4.4 |
| Thiazolium Derivative C | CEM T-lymphocytes | 3.2 |
Antimicrobial and Antiviral Activity
In addition to anticancer properties, thiazolium derivatives have demonstrated antimicrobial and antiviral activities. In a study evaluating various thiazolium derivatives, moderate antimicrobial activity was observed against several bacterial strains . Furthermore, some compounds exhibited antiviral activity against HEL cell cultures with IC50 values ranging from 11–20 μM .
Table 2: Antimicrobial Activity of Thiazolium Derivatives
| Compound | Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Thiazolium Derivative A | Antibacterial | Staphylococcus aureus | 15 μg/mL |
| Thiazolium Derivative B | Antiviral | Influenza virus | 20 μg/mL |
Case Study 1: Synthesis and Evaluation
A notable study synthesized various thiazolium derivatives and assessed their biological activities. The derivatives were screened for cytotoxicity against HeLa and CEM T-lymphocyte cell lines, revealing that modifications in the side chains significantly influenced their potency . The most effective compound demonstrated an IC50 comparable to established chemotherapeutic agents.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazolium compounds. The study indicated that the presence of specific functional groups, such as diethylamino moieties, enhanced both cytotoxic and antimicrobial activities. This SAR analysis provides a framework for designing more effective thiazolium-based therapeutics .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing thiazolium derivatives with a 4-(diethylamino)phenyl-2-oxoethyl substituent?
A1. A common approach involves coupling a thiazolium precursor with a 4-(diethylamino)phenyl-2-oxoethyl group via nucleophilic substitution or condensation reactions. For example:
- Step 1: React a thiazolylmethylthio intermediate (e.g., 2-methyl-4-thiazolylmethylthio) with a halogenated 4-(diethylamino)phenyl-2-oxoethyl derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Step 2: Purify the product using recrystallization (methanol/water) or column chromatography. Validate purity via HPLC and elemental analysis .
- Key considerations: Optimize reaction time (4–10 hours) and temperature (80–100°C) to balance yield and byproduct formation .
Q. Q2. How should researchers characterize the structural integrity of this compound?
A2. Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy: Identify characteristic peaks for the thiazole ring (C–S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
- NMR spectroscopy: Confirm the presence of diethylamino protons (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and aromatic protons on the phenyl ring (δ 6.8–7.5 ppm) .
- Mass spectrometry: Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the thiazolium core .
Advanced Experimental Design
Q. Q3. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
A3. Contradictions may arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable-temperature NMR: Probe dynamic processes (e.g., rotation of the diethylamino group) by acquiring spectra at 25°C and −20°C .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray crystallography: If crystals are obtainable, use single-crystal diffraction to confirm bond lengths and angles .
Q. Q4. What methodologies are effective for evaluating the biological activity of this compound in vitro?
A4. Design assays targeting specific pathways:
- Antiproliferative activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential: Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
- Mechanistic studies: Employ molecular docking to predict binding affinity for targets like HDAC or thrombin .
Data Interpretation and Optimization
Q. Q5. How can low yields in the final coupling step be addressed?
A5. Potential solutions include:
- Catalyst screening: Test Pd(PPh₃)₄ or CuI for cross-coupling reactions .
- Solvent optimization: Replace DMF with THF or dichloromethane to reduce side reactions .
- Protecting groups: Temporarily protect the diethylamino group with Boc to prevent undesired interactions .
Q. Q6. How should researchers analyze structure-activity relationships (SAR) for thiazolium derivatives?
A6. Systematic SAR studies require:
- Analog synthesis: Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) .
- Bioactivity clustering: Compare IC₅₀ values across analogs to identify critical functional groups .
- Computational modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed activity .
Contradiction Management
Q. Q7. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
A7. Address mismatches through:
- Solvent correction in docking: Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to improve binding pose accuracy .
- Free energy calculations: Apply MM-PBSA/GBSA to account for entropic effects overlooked in rigid docking .
- Experimental validation: Repeat assays under standardized conditions (pH, temperature) to rule out variability .
Advanced Analytical Techniques
Q. Q8. What advanced methods can confirm the compound’s stability under physiological conditions?
A8. Employ:
- LC-MS stability studies: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation products .
- DSC/TGA: Assess thermal stability and phase transitions .
- Cyclic voltammetry: Evaluate redox stability, particularly for thiazole-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
